molecular formula C84H52O32Zr6 B12302295 4-(4-Carboxylatophenyl)benzoate;oxygen(2-);zirconium(4+);tetrahydroxide

4-(4-Carboxylatophenyl)benzoate;oxygen(2-);zirconium(4+);tetrahydroxide

Cat. No.: B12302295
M. Wt: 2120.6 g/mol
InChI Key: AYROWDHTBQISAN-UHFFFAOYSA-A
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Description

4-(4-Carboxylatophenyl)benzoate;oxygen(2-);zirconium(4+);tetrahydroxide is a metal-organic framework compound. It is known for its unique structural properties and potential applications in various fields, including catalysis, environmental remediation, and materials science. The compound is characterized by its robust framework, which is formed by the coordination of zirconium ions with organic ligands.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Carboxylatophenyl)benzoate;oxygen(2-);zirconium(4+);tetrahydroxide typically involves the reaction of zirconium salts with organic ligands under controlled conditions. One common method involves the use of zirconium chloride and 4-(4-carboxylatophenyl)benzoic acid in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures, often around 120°C, for several hours to ensure complete coordination of the zirconium ions with the organic ligands .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent volume, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(4-Carboxylatophenyl)benzoate;oxygen(2-);zirconium(4+);tetrahydroxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various organic ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized organic compounds, while reduction reactions may produce reduced organic molecules. Substitution reactions can result in the formation of new metal-organic frameworks with different ligand compositions .

Scientific Research Applications

4-(4-Carboxylatophenyl)benzoate;oxygen(2-);zirconium(4+);tetrahydroxide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Carboxylatophenyl)benzoate;oxygen(2-);zirconium(4+);tetrahydroxide involves the coordination of zirconium ions with organic ligands to form a stable framework. This framework provides a large surface area and porosity, which allows the compound to interact with various substrates. The molecular targets and pathways involved in its action depend on the specific application. For example, in catalysis, the compound facilitates the transfer of electrons and atoms to promote chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Carboxylatophenyl)benzoate;oxygen(2-);zirconium(4+);tetrahydroxide is unique due to its specific ligand composition and coordination environment, which provide distinct structural and functional properties. Its high stability and porosity make it particularly suitable for applications in catalysis and environmental remediation .

Properties

Molecular Formula

C84H52O32Zr6

Molecular Weight

2120.6 g/mol

IUPAC Name

4-(4-carboxylatophenyl)benzoate;oxygen(2-);zirconium(4+);tetrahydroxide

InChI

InChI=1S/6C14H10O4.4H2O.4O.6Zr/c6*15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18;;;;;;;;;;;;;;/h6*1-8H,(H,15,16)(H,17,18);4*1H2;;;;;;;;;;/q;;;;;;;;;;4*-2;6*+4/p-16

InChI Key

AYROWDHTBQISAN-UHFFFAOYSA-A

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)[O-])C(=O)[O-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4]

Origin of Product

United States

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